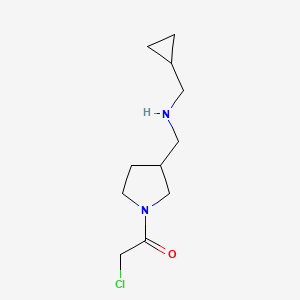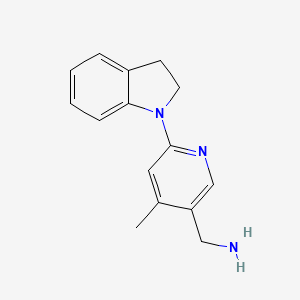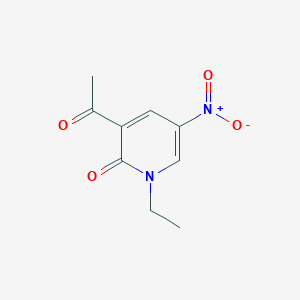![molecular formula C14H15N3 B11798305 1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-フェニル-2,3,4,5-テトラヒドロ-1H-ピリド[3,4-b][1,4]ジアゼピンは、潜在的な治療特性により、医薬品化学の分野で関心を集めている複素環式化合物です。この化合物は、ピリジン環とジアゼピン環を含む縮合環系を特徴とし、多様な生物活性を持つユニークな構造となっています。
準備方法
1-フェニル-2,3,4,5-テトラヒドロ-1H-ピリド[3,4-b][1,4]ジアゼピンの合成は、通常、入手しやすい出発物質から始まる多段階反応を伴います。一般的な合成ルートには、以下の手順が含まれます。
ピリジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
フェニル基の導入: このステップは、多くの場合、フリーデル・クラフツのアシル化またはアルキル化反応を伴います。
ジアゼピン環の形成: これは、通常、ピリジン誘導体と適切なアミンまたはジアミンを制御された条件下で環化反応させることで達成されます。
工業生産方法には、収率と純度を高めるためにこれらのステップの最適化が含まれる場合があり、多くの場合、プロセスを合理化するために触媒と特定の反応条件が使用されます。
化学反応の分析
1-フェニル-2,3,4,5-テトラヒドロ-1H-ピリド[3,4-b][1,4]ジアゼピンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化させることができ、酸化された誘導体の形成につながります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実施でき、還元された誘導体の形成につながります。
置換: 求核置換反応は、使用される試薬と条件に応じて、フェニル環またはジアゼピン環で起こる可能性があります。一般的な試薬には、ハロゲン、アルキル化剤、およびアシル化剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、多くの場合、元の化合物のさまざまな置換および官能基化誘導体を含みます。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として役立ちます。
生物学: この化合物は、特定の酵素や受容体の阻害剤としての可能性を示しており、さらなる生物学的研究の候補となっています。
医学: 研究により、この化合物は、抗癌、抗炎症、神経保護特性を有する可能性があることが示されており、創薬のための有望な候補となっています。
工業: これは、新素材の開発やさまざまな医薬品の合成における中間体として使用できます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: Research has indicated that this compound may possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
1-フェニル-2,3,4,5-テトラヒドロ-1H-ピリド[3,4-b][1,4]ジアゼピンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合し、それらの活性を阻害したり、それらの機能を調節したりする可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
類似の化合物との比較
1-フェニル-2,3,4,5-テトラヒドロ-1H-ピリド[3,4-b][1,4]ジアゼピンは、以下のような他の類似の化合物と比較できます。
2,3,4,5-テトラヒドロ-1H-ピリド[4,3-b]インドール: この化合物は、同様の縮合環系を持っていますが、関与する環の位置とタイプが異なります。
1,2,3,4-テトラヒドロ-9H-ピリド[3,4-b]インドール: 別の同様の化合物であり、異なる環構造と潜在的な生物活性を持っています。
1-フェニル-2,3,4,5-テトラヒドロ-1H-ピリド[3,4-b][1,4]ジアゼピンの独自性は、その特定の環融合とフェニル基の存在にあり、これはその独自の生物活性と潜在的な治療用途に貢献する可能性があります。
類似化合物との比較
1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar fused ring system but differs in the position and type of rings involved.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another similar compound with a different ring structure and potential biological activities.
The uniqueness of this compound lies in its specific ring fusion and the presence of the phenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
1-phenyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C14H15N3/c1-2-5-12(6-3-1)17-10-4-8-16-13-11-15-9-7-14(13)17/h1-3,5-7,9,11,16H,4,8,10H2 |
InChIキー |
ZVPLUECACLDSFF-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C=CN=C2)N(C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)

